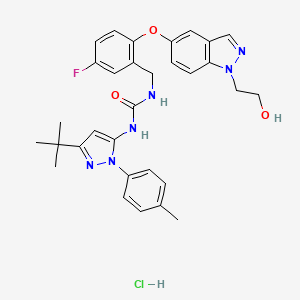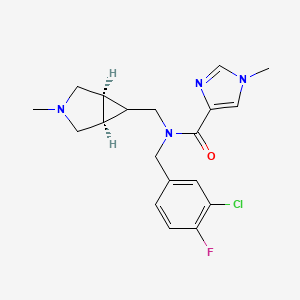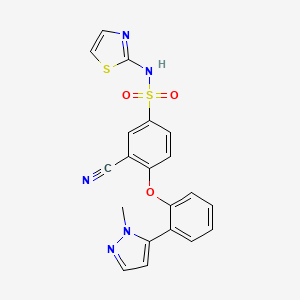
Brepocitinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-06700841 ist ein oraler, selektiver, dualer Inhibitor der Tyrosinkinase 2 und der Januskinase 1. Es zielt auf die Signalübertragung mehrerer Zytokine, darunter Interferon, Interleukin-6, Interleukin-12, Interleukin-21, Interleukin-22 und Interleukin-23 . Diese Verbindung hat sich bei der Behandlung verschiedener entzündlicher und Autoimmunerkrankungen wie Plaque-Psoriasis und Psoriasis-Arthritis als vielversprechend erwiesen .
Wissenschaftliche Forschungsanwendungen
PF-06700841 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinase 2 and Janus kinase 1 signaling pathways.
Biology: Investigated for its effects on cytokine signaling and immune cell function.
Medicine: Evaluated in clinical trials for the treatment of inflammatory and autoimmune diseases, such as plaque psoriasis and psoriatic arthritis
Wirkmechanismus
Target of Action
Brepocitinib, also known as PF-06700841 free base, is a potential first-in-class dual inhibitor of Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) . These kinases are involved in the intracellular signaling of cytokines, which play a crucial role in immune responses and inflammation .
Mode of Action
This compound interacts with its targets, TYK2 and JAK1, by inhibiting their activity. This inhibition disrupts the signaling pathways of multiple cytokines involved in the pathogenesis of various inflammatory diseases . The compound’s unique mechanism of action is expected to potentially provide greater efficacy in multiple highly inflammatory autoimmune diseases, compared to agents that inhibit either TYK2 or JAK1 alone .
Biochemical Pathways
This compound affects the Janus kinase (JAK) signaling pathways, which mediate the intracellular signaling of cytokines in a wide spectrum of cellular processes . By inhibiting TYK2 and JAK1, this compound can disrupt the signaling of multiple cytokines involved in the pathogenesis of diseases like plaque psoriasis and atopic dermatitis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. The compound is absorbed rapidly following oral administration, with maximal plasma concentrations achieved within 0.5 hours after dosing . The majority of the dose is recovered in urine (88.0% ± 8.0%), and a smaller fraction is recovered in feces (8.7% ± 2.1%) . The major route of elimination of this compound is renal excretion as metabolites, whereas urinary elimination of unchanged this compound is minor .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cytokine signaling pathways implicated in various diseases. This results in a reduction of inflammation and symptoms associated with these conditions . For instance, in the case of atopic dermatitis and plaque psoriasis, this compound has shown to provide rapid, effective symptom reduction .
Biochemische Analyse
Biochemical Properties
Brepocitinib plays a crucial role in biochemical reactions by inhibiting the activity of TYK2 and JAK1 enzymes. These enzymes are part of the Janus kinase (JAK) family, which is involved in the signaling pathways of various cytokines. This compound inhibits TYK2 with an IC50 of 23 nM and JAK1 with an IC50 of 17 nM . Additionally, it inhibits JAK2 and JAK3 with IC50 values of 77 nM and 6.49 μM, respectively . By inhibiting these enzymes, this compound disrupts the signaling pathways mediated by cytokines such as interleukin-12 (IL-12) and interleukin-23 (IL-23), which are crucial for the inflammatory response .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the signaling of cytokines that utilize the TYK2 and JAK1 pathways, such as IL-12 and IL-23 . This inhibition leads to a reduction in the inflammatory response, which is beneficial in treating autoimmune diseases. Additionally, this compound has been shown to affect the activity of immune cells, such as T cells and B cells, by altering their proliferation and cytokine production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic domains of TYK2 and JAK1, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins . By blocking the activation of STAT proteins, this compound disrupts the transcription of genes involved in the inflammatory response, leading to a reduction in inflammation and immune activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Long-term studies have shown that this compound maintains its inhibitory effects on TYK2 and JAK1 over extended periods, leading to prolonged suppression of the inflammatory response . Additionally, the compound has shown minimal degradation, ensuring its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent efficacy, with higher doses leading to greater inhibition of TYK2 and JAK1 activity . At high doses, this compound may also cause toxic or adverse effects, such as immunosuppression and increased susceptibility to infections . Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, leading to its excretion . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing its pharmacokinetic properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on TYK2 and JAK1 . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes, TYK2 and JAK1 . Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity . These modifications may also affect the targeting signals that direct this compound to specific cellular compartments .
Vorbereitungsmethoden
Die Synthesewege und Reaktionsbedingungen für PF-06700841 sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Bildung einer Piperazinyl-Pyrimidin-Struktur beinhalten . Industrielle Produktionsmethoden umfassen wahrscheinlich Standardverfahren der pharmazeutischen Herstellung, einschließlich chemischer Synthese, Reinigung und Formulierung .
Analyse Chemischer Reaktionen
PF-06700841 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren und möglicherweise ihre biologische Aktivität verändern.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
PF-06700841 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung der Tyrosinkinase 2 und der Januskinase 1 Signalwege verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Zytokin-Signalübertragung und die Funktion von Immunzellen.
Medizin: In klinischen Studien zur Behandlung von entzündlichen und Autoimmunerkrankungen wie Plaque-Psoriasis und Psoriasis-Arthritis untersucht
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf Zytokin-Signalwege abzielen.
Wirkmechanismus
PF-06700841 übt seine Wirkung durch die selektive Hemmung der Tyrosinkinase 2 und der Januskinase 1 aus. Diese Kinasen sind an den Signalwegen mehrerer Zytokine beteiligt, die eine entscheidende Rolle bei der Immunantwort und Entzündung spielen. Durch die Hemmung dieser Kinasen reduziert PF-06700841 die Aktivität pro-inflammatorischer Zytokine, was zu einer Abnahme der Entzündung und Aktivierung von Immunzellen führt .
Vergleich Mit ähnlichen Verbindungen
PF-06700841 ist einzigartig in seiner dualen Hemmung der Tyrosinkinase 2 und der Januskinase 1. Ähnliche Verbindungen umfassen:
BMS-986165: Ein selektiver Tyrosinkinase 2-Inhibitor, der in klinischen Studien für Psoriasis getestet wird.
PF-06700841 zeichnet sich durch seinen dualen Hemmmechanismus aus, der möglicherweise zusätzliche Wirksamkeit bietet und gleichzeitig das Risiko von Nebenwirkungen im Zusammenhang mit der Hemmung der Januskinase 2 bewältigt .
Eigenschaften
CAS-Nummer |
1883299-62-4 |
|---|---|
Molekularformel |
C18H21F2N7O |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |
InChI |
InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12?,13?,14-/m0/s1 |
InChI-Schlüssel |
BUWBRTXGQRBBHG-RUXDESIVSA-N |
SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
Isomerische SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F |
Kanonische SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Brepocitinib, PF-06700841 free base |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid](/img/structure/B609929.png)
![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B609931.png)



![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid](/img/structure/B609942.png)
